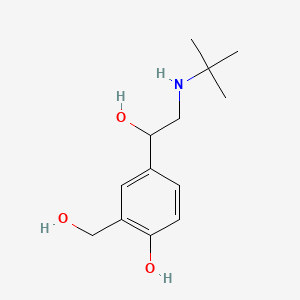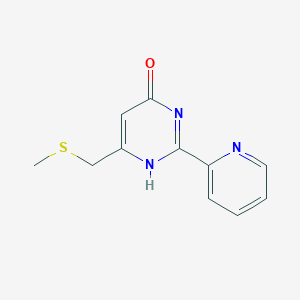
sodium;N,N'-diphenylcarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “sodium;N,N'-diphenylcarbamimidate” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;N,N'-diphenylcarbamimidate” involves specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Typically, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product through various chemical reactions.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand for research and application purposes. The industrial production methods focus on optimizing the reaction conditions to achieve high yield and purity. This often involves the use of advanced equipment and techniques to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Compound “sodium;N,N'-diphenylcarbamimidate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.
Scientific Research Applications
Compound “sodium;N,N'-diphenylcarbamimidate” has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems and its role in various biochemical pathways. In medicine, compound “this compound” is investigated for its potential therapeutic properties and its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and products with unique properties.
Mechanism of Action
The mechanism of action of compound “sodium;N,N'-diphenylcarbamimidate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to various biochemical and physiological changes. The exact mechanism can vary depending on the application and the specific targets involved.
Comparison with Similar Compounds
Compound “sodium;N,N'-diphenylcarbamimidate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but compound “this compound” may have distinct advantages or applications that set it apart. Some similar compounds include those with related chemical structures or those that undergo similar types of reactions.
Conclusion
Compound “this compound” is a versatile chemical entity with significant potential in various scientific research fields Its unique properties and reactivity make it a valuable compound for further study and application
Properties
IUPAC Name |
sodium;N,N'-diphenylcarbamimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.Na/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;/h1-10H,(H2,14,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQNLCRENOLEQH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
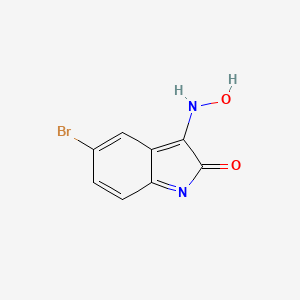


![6-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7772518.png)
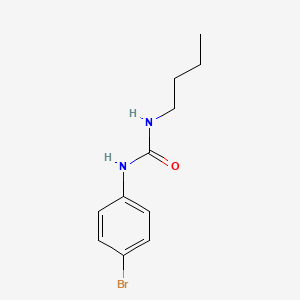

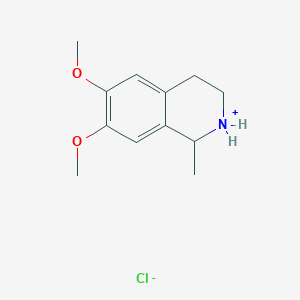

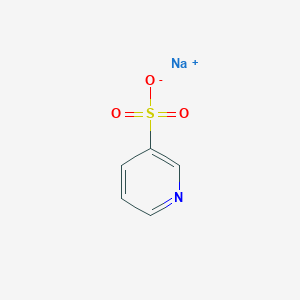
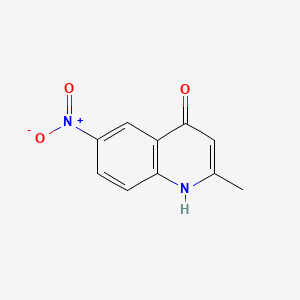
![L-Cysteine, S-[2-(4-pyridinyl)ethyl]-](/img/structure/B7772573.png)
